(2,2-Difluorocyclohexyl)methanesulfonamide
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Overview
Description
(2,2-Difluorocyclohexyl)methanesulfonamide: is a chemical compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 2-position and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclohexyl)methanesulfonamide typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the methanesulfonamide group. One common method includes the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclohexylmethanol is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: (2,2-Difluorocyclohexyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces sulfonic acids.
Scientific Research Applications
Chemistry: In chemistry, (2,2-Difluorocyclohexyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the methanesulfonamide group is known to interact with various biological targets, making it a valuable moiety in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its chemical properties make it suitable for the synthesis of pesticides, herbicides, and other agricultural chemicals. It is also explored for its potential in creating advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological molecules, enhancing its binding affinity. The methanesulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(2,2-Difluorocyclohexyl)amine: Similar structure but lacks the methanesulfonamide group.
(2,2-Difluorocyclohexyl)methanol: Similar structure but contains a hydroxyl group instead of the methanesulfonamide group.
(2,2-Difluorocyclohexyl)chloride: Similar structure but contains a chloride group instead of the methanesulfonamide group.
Uniqueness: (2,2-Difluorocyclohexyl)methanesulfonamide is unique due to the presence of both fluorine atoms and the methanesulfonamide group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong intermolecular interactions. These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c8-7(9)4-2-1-3-6(7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWZRXKLVNSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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